(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Description

Properties

IUPAC Name |

(E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVFHMLPFAZHEW-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)NC1=CC=CC=C1)\N=O)/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423378, DTXSID101246305 |

Source

|

| Record name | 2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2352-40-1, 127745-40-8 |

Source

|

| Record name | 2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS Number: 2352-40-1) is an α-oxo-oxime derivative that has emerged as a compound of significant interest in medicinal chemistry and pharmacology.[1] Its unique molecular architecture, featuring a hydroxyimino group adjacent to a ketone functionality within a phenylbutanamide framework, confers upon it a diverse range of biological activities.[1] This technical guide provides a comprehensive overview of the compound's chemical properties, synthesis, analytical characterization, and its multifaceted roles as an anticancer, antimicrobial, and antioxidant agent. The underlying mechanisms of action, particularly its ability to induce apoptosis in cancer cells, are discussed in detail. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical and Physical Properties

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a nitrogen-containing organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol .[1] The presence of the hydroxyimino group makes it a versatile building block in organic synthesis, particularly for the creation of various nitrogen-based heterocyclic compounds, which are prominent scaffolds in drug discovery.[1]

| Property | Value | Source |

| CAS Number | 2352-40-1 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| IUPAC Name | (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Synonyms | (E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide | [1] |

| Melting Point | 102-104°C | [1] |

| Appearance | Solid | |

| Calculated Density | 1.24 g/cm³ | [1] |

Synthesis and Characterization

The primary synthetic route to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide involves the oximation or nitrosation of a 3-oxo-N-phenylbutanamide precursor. This key transformation selectively converts the ketone at the C2 position into a hydroxyimino group while preserving the amide functionality.[1]

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from aniline and an acetoacetic ester, followed by nitrosation.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol describes the synthesis via oximation of 3-oxo-N-phenylbutanamide, which has been reported to yield the product in 78% yield.[1]

Materials:

-

3-Oxo-N-phenylbutanamide

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

Dissolve 3-Oxo-N-phenylbutanamide in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Cool the flask containing the 3-oxo-N-phenylbutanamide solution to 0°C in an ice bath.

-

Slowly add the hydroxylamine hydrochloride and sodium acetate solution to the cooled flask with continuous stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Maintain the reaction temperature at 0°C and stir for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/cyclohexane (1:2) mobile phase. The product should have an Rf value of approximately 0.32.[1]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography using a silica gel stationary phase and an ethyl acetate/cyclohexane (1:2) eluent.[1]

-

Combine the fractions containing the pure product and evaporate the solvent to obtain (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Technique | Expected Results | Reference |

| ¹H NMR | A characteristic peak for the hydroxyimino proton (N-OH) is observed around δ 11.0 ppm. | [1] |

| ¹³C NMR | A characteristic peak for the ketone carbonyl carbon is observed around δ 200.1 ppm. | [1] |

| TLC | Rf ≈ 0.32 (EtOAc/cyclohexane 1:2) | [1] |

| Melting Point | 95–97°C | [1] |

| FTIR | Characteristic peaks for N-H, C=O (amide and ketone), C=N, and N-O stretching vibrations are expected. | |

| Mass Spec. | The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 206.20 g/mol should be observed. |

Biological Activities and Mechanism of Action

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide and its derivatives exhibit a spectrum of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

This class of compounds has demonstrated potent cytotoxic effects against various human cancer cell lines, with reported IC₅₀ values in the low micromolar range (<10 µM).[1] The primary mechanism underlying its anticancer activity is the induction of apoptosis.[1]

While the precise molecular targets are still under investigation, the available evidence suggests that (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide triggers the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors into the cytoplasm.

Key events in this proposed pathway include:

-

Modulation of Bcl-2 Family Proteins: The compound is thought to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It likely upregulates Bax and/or downregulates Bcl-2, leading to the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.

-

Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3.

-

Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Caption: Proposed intrinsic apoptotic pathway induced by the compound.

Antimicrobial Activity

Derivatives of the α-oxo-oxime class have shown promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.[1] The exact mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity.

Antioxidant Activity

The hydroxyimino moiety is a key structural feature that contributes to the antioxidant properties of this compound class. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, which is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is not yet available, preliminary insights can be drawn from related α-oxo-oxime derivatives.

-

The Hydroxyimino Group: This functional group is critical for the observed biological activities. Its ability to chelate metal ions and participate in hydrogen bonding likely plays a role in enzyme inhibition and receptor binding.

-

The Phenyl Ring: Substitutions on the N-phenyl ring can significantly modulate the compound's potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

-

The Butanamide Backbone: Modifications to the length and rigidity of the alkyl chain can impact how the molecule fits into the active site of its biological targets.

Further research is warranted to systematically explore the SAR of this scaffold to optimize its therapeutic potential.

Safety and Handling

For research use only. Not for human or veterinary use. [1]

As with any chemical compound, appropriate safety precautions should be taken when handling (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) for CAS number 2352-40-1 from a reputable supplier.

Conclusion and Future Directions

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a promising chemical scaffold with demonstrated potential in the fields of oncology, infectious diseases, and conditions associated with oxidative stress. Its ability to induce apoptosis in cancer cells makes it a particularly attractive candidate for further drug development.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

-

Conducting comprehensive SAR studies to optimize its potency, selectivity, and drug-like properties.

-

Performing in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models.

This in-depth technical guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this versatile molecule.

References

Sources

synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

An In-Depth Technical Guide to the Synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the , a key intermediate in organic and medicinal chemistry. The compound, an α-oxo-oxime derivative, serves as a versatile precursor for various nitrogen-containing heterocycles, which are prominent scaffolds in drug discovery.[1] The primary synthesis route detailed herein is the nitrosation of 3-oxo-N-phenylbutanamide (acetoacetanilide) using sodium nitrite in an acidic medium. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, rigorous methods for product characterization and validation, and critical insights into process control for ensuring high yield and stereoselectivity of the desired (Z)-isomer.

Introduction: Significance and Properties

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS No: 2352-40-1) is an organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol .[1] Its structure is characterized by a hydroxyimino group (=N-OH) positioned adjacent to a ketone, alongside an N-phenyl amide moiety. This unique arrangement of functional groups imparts significant reactivity, making it a valuable building block for more complex molecular architectures.[1] Derivatives of this structural class have shown considerable potential in therapeutic applications, with some α-oxo-oximes exhibiting antimicrobial, antioxidant, and anticancer properties.[1] Therefore, a robust and well-characterized synthetic route is of paramount importance for researchers in drug development and chemical synthesis.

Synthesis Strategy and Reaction Mechanism

The most direct and widely reported method for preparing the title compound is the nitrosation of the active methylene group in 3-oxo-N-phenylbutanamide.[1] This reaction is typically performed using an alkali metal nitrite, such as sodium nitrite (NaNO₂), in the presence of a weak acid like acetic acid.

Mechanistic Rationale

The reaction proceeds via an electrophilic attack on the enol or enolate form of the β-ketoamide. The key steps are:

-

Generation of the Electrophile: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). A subsequent protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[2]

-

Enolization: The starting material, 3-oxo-N-phenylbutanamide, exists in equilibrium with its enol tautomer. The acidic conditions catalyze this tautomerization.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the nitrosonium ion.

-

Tautomerization: A final proton transfer results in the formation of the stable oxime product, (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide.

Control of Stereochemistry and Side Reactions

Precise control over reaction conditions is critical for the successful synthesis.

-

Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite is crucial.[1] This prevents the decomposition of unstable nitrous acid and minimizes the formation of potential side products from over-oxidation.

-

pH Control: The use of a weak acid like glacial acetic acid provides the necessary acidic environment to generate the nitrosonium ion without being overly harsh, which could lead to hydrolysis of the amide bond. The pH influences the enolization equilibrium and the stability of the final product, thereby affecting the regioselectivity for the desired (Z)-isomer.[1]

Visualization of the Reaction Workflow

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution of each step ensures the integrity of the subsequent stages.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | CAS No. |

| 3-Oxo-N-phenylbutanamide | C₁₀H₁₁NO₂ | 177.20 | 17.7 g (0.1 mol) | 102-01-2 |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g (0.11 mol) | 7632-00-0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | 64-19-7 |

| Deionized Water | H₂O | 18.02 | ~700 mL | 7732-18-5 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | 64-17-5 |

| Ice | - | - | As needed | - |

Step-by-Step Synthesis Procedure

-

Preparation of Reactant Solution: In a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 17.7 g (0.1 mol) of 3-oxo-N-phenylbutanamide in 100 mL of glacial acetic acid.

-

Temperature Control: Place the flask in a large ice-water bath and stir the solution until the internal temperature drops to 0-5 °C. It is critical to maintain this temperature range throughout the next step.

-

Preparation of Nitrite Solution: Separately, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred acetic acid solution over a period of 30-45 minutes using a dropping funnel. Ensure the temperature does not rise above 5 °C. The solution may turn yellow.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.[1]

-

Product Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 500 mL of an ice-water slurry with constant stirring. A pale yellow solid should precipitate immediately.

-

Isolation: Allow the precipitate to settle for 15-20 minutes. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual acetic acid and inorganic salts.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. The typical yield of the crude product is around 75-85%.

-

Purification (Recrystallization): For higher purity, recrystallize the crude solid from an ethanol/water mixture. Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry to a constant weight.

Product Characterization and Validation

Rigorous analytical validation is essential to confirm the structure, purity, and stereochemistry of the synthesized (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide.

Summary of Analytical Data

| Technique | Parameter | Expected Result | Reference |

| Melting Point | Range | 95–97 °C or 102-104 °C | [1] |

| TLC | R_f value | ~0.32 (EtOAc/cyclohexane 1:2) | [1] |

| ¹H NMR | δ (ppm), DMSO-d₆ | ~11.0 (s, 1H, =N-OH), 7.0-7.8 (m, 5H, Ar-H), 2.4 (s, 3H, -CH₃) | [1][3] |

| ¹³C NMR | δ (ppm), DMSO-d₆ | ~200.1 (C=O, ketone), ~165 (C=O, amide), ~140 (C=N) | [1][3] |

| FTIR | ν (cm⁻¹) | ~3600 (O-H), ~1665 (C=N), ~945 (N-O) | [4] |

Note: Reported melting points can vary slightly based on purity and analytical conditions.

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most definitive methods for structural confirmation. The presence of a singlet far downfield (δ ≈ 11.0 ppm) is characteristic of the acidic hydroxyimino proton.[1] The integration of aromatic and methyl protons should correspond to the expected structure. ¹³C NMR will confirm the presence of the two distinct carbonyl carbons (ketone and amide) and the imine carbon.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. The spectrum should display a broad absorption band around 3600 cm⁻¹ for the O-H stretch of the oxime, a sharp peak around 1665 cm⁻¹ corresponding to the C=N imine stretch, and a band near 945 cm⁻¹ for the N-O stretch.[4]

Chromatographic and Physical Analysis

-

Thin-Layer Chromatography (TLC): TLC is an effective tool for monitoring the reaction's progress and assessing the purity of the final product. A single spot with a consistent R_f value indicates a pure compound.[1]

-

Melting Point: A sharp melting point within the expected range is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Safety and Handling

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Nitrite: An oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.

-

General Precautions: Perform the entire synthesis in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with all chemicals.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Temperature too high during NaNO₂ addition. 2. Incomplete reaction. 3. Loss of product during work-up. | 1. Ensure strict temperature control (0-5 °C). 2. Increase stirring time after addition. 3. Ensure complete precipitation by adding to very cold water; be careful during transfers. |

| Oily Product/Failure to Crystallize | Presence of impurities or unreacted starting material. | 1. Wash the crude product thoroughly with cold water. 2. Attempt recrystallization from a different solvent system (e.g., isopropanol). 3. Purify via column chromatography (EtOAc/cyclohexane).[1] |

| Broad Melting Point Range | The product is impure. | Recrystallize the product again, ensuring slow cooling to form well-defined crystals. |

Conclusion

The via nitrosation of 3-oxo-N-phenylbutanamide is a reliable and efficient method suitable for laboratory-scale production. This guide has detailed the critical parameters, mechanistic underpinnings, and analytical validation required to achieve a high yield of a pure, well-characterized product. By adhering to the principles of strict temperature control and procedural diligence, researchers can confidently produce this valuable chemical intermediate for application in synthetic and medicinal chemistry programs.

References

- BenchChem. (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide.

- BenchChem. A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques.

-

Wikipedia. Oxime. [Link]

-

Wikipedia. Nitrosation and nitrosylation. [Link]

-

Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

-

Khalilov, L. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1639–1643. [Link]

-

NIST. Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. Supporting Information: Regioselective Synthesis of Novel Nitroso-pyrazolylquinoxalines via HOAc-Mediated Cyclocondensation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 3. Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Foreword: The Analytical Imperative

The molecule (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide belongs to the α-oximino-β-ketoamide class, a scaffold of significant interest in medicinal chemistry due to the versatile reactivity conferred by its adjacent hydroxyimino and ketone functionalities.[1] These compounds serve as crucial building blocks for nitrogen-based heterocycles, which are prominent in pharmacologically active agents.[1][2][3][4] With a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol , the precise and unambiguous determination of its structure is paramount for understanding its reactivity, biological activity, and for ensuring the integrity of subsequent synthetic applications.[1]

This guide eschews a conventional templated approach, instead adopting a narrative that mirrors the logical workflow of structural determination in a modern research environment. We will progress from establishing the molecular framework and functional groups to the definitive assignment of stereochemistry, emphasizing the synergy between different analytical techniques. Each protocol is presented not merely as a set of instructions, but as a self-validating system where the rationale behind each step is clarified, providing a robust framework for confident structural assignment.

Part 1: Foundational Characterization - Assembling the Molecular Blueprint

The initial phase of elucidation focuses on techniques that define the compound's molecular formula, identify its constituent functional groups, and piece together its core atomic connectivity.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry is the first port of call. Its primary function is to provide an exact molecular weight, which is critical for confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) is non-negotiable here, as it provides mass accuracy to within a few parts per million, allowing for the unequivocal determination of the molecular formula and distinguishing it from other potential isobaric compounds.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for this moderately polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis:

-

Identify the peak corresponding to [M+H]⁺. For C₁₀H₁₀N₂O₃, the expected exact mass is 207.0764 Da.

-

Utilize the instrument's software to calculate the molecular formula from the measured exact mass and compare it to the theoretical value.

-

Analyze the fragmentation pattern for structural clues. Key fragments may arise from the loss of water (-18 Da), the phenylamino group (-92 Da), or cleavage of the amide bond.

-

| Ion | Theoretical Exact Mass (Da) | Observed Mass (Da) | Δ (ppm) | Molecular Formula |

| [M+H]⁺ | 207.0764 | [Example: 207.0762] | [Example: -0.97] | C₁₀H₁₁N₂O₃⁺ |

Infrared (IR) Spectroscopy: A Functional Group Census

Expertise & Causality: IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups.[5] The vibrational frequencies of bonds within the molecule provide a characteristic "fingerprint." For this molecule, the presence of two distinct carbonyls (ketone and amide), an oxime, and an amide N-H bond are the primary diagnostic features.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is preferred as it requires minimal sample preparation.[5]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-3100 | Medium, Broad | O-H Stretch | Hydroxyimino (=N-OH) group |

| ~3250 | Medium, Sharp | N-H Stretch | Amide N-H group |

| ~1680-1700 | Strong | C=O Stretch | Ketone carbonyl |

| ~1650-1670 | Strong | C=O Stretch | Amide I band |

| ~1600 | Medium | C=N Stretch | Oxime group |

| ~1540 | Medium | N-H Bend | Amide II band |

| 1600, 1490 | Medium-Weak | C=C Stretch | Aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to assign every proton and carbon and to piece the fragments together, confirming the constitutional isomer.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often advantageous as it prevents the exchange of labile N-H and O-H protons, allowing them to be observed more clearly.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC spectrum to correlate each proton to its directly attached carbon.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons separated by 2-3 bonds. This is crucial for connecting the molecular fragments.

-

¹H NMR:

-

δ ~11.0 ppm (singlet, 1H): This downfield signal is highly characteristic of the hydroxyimino proton (=N-OH).[1]

-

δ ~10.0 ppm (broad singlet, 1H): The amide proton (N-H).

-

δ ~7.0-7.8 ppm (multiplets, 5H): Protons of the phenyl ring.

-

δ ~2.4 ppm (singlet, 3H): Protons of the methyl group (CH₃).

¹³C NMR:

-

δ ~195-200 ppm: The ketone carbonyl carbon (C=O). A value of 200.1 ppm has been reported.[1]

-

δ ~160-165 ppm: The amide carbonyl carbon (C=O).

-

δ ~145-150 ppm: The imino carbon (C=N).

-

δ ~120-140 ppm: Aromatic carbons.

-

δ ~25-30 ppm: The methyl carbon (CH₃).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 | s | 1H | =N-OH |

| ~10.0 | s (br) | 1H | N-H |

| ~7.6 | d | 2H | Phenyl (ortho) |

| ~7.3 | t | 2H | Phenyl (meta) |

| ~7.1 | t | 1H | Phenyl (para) |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~198 | Ketone C =O |

| ~162 | Amide C =O |

| ~148 | C =NOH |

| ~138 | Phenyl (ipso) |

| ~129 | Phenyl (meta) |

| ~124 | Phenyl (para) |

| ~120 | Phenyl (ortho) |

| ~28 | -C H₃ |

The HMBC spectrum is the final arbiter of connectivity. Key correlations that would validate the structure include:

-

A 3-bond correlation from the methyl protons (H₃) to the ketone carbonyl carbon (C=O).

-

A 2-bond correlation from the methyl protons (H₃) to the imino carbon (C=N).

-

A 3-bond correlation from the amide proton (N-H) to the ortho-carbons of the phenyl ring.

-

A 2-bond correlation from the amide proton (N-H) to the amide carbonyl carbon .

Caption: Key HMBC correlations confirming connectivity.

Part 2: Definitive Stereochemical Assignment - The (Z) Configuration

While spectroscopic methods effectively define the molecular constitution, they often cannot unambiguously assign the geometry around double bonds. For an oxime, determining the E/Z configuration is critical. X-ray crystallography provides the definitive answer.[8]

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: This technique provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, the stereochemical relationship of substituents around the C=N double bond. It is the only method that can directly "visualize" the molecule's structure in the solid state.[9][10]

-

Crystal Growth:

-

Objective: To grow single crystals of sufficient size and quality. This is often the most challenging step.

-

Methodology: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment. Other methods like solvent/anti-solvent diffusion can also be explored.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[9]

-

Cool the crystal under a stream of liquid nitrogen (e.g., 120 K) to minimize thermal vibrations and improve data quality.

-

Collect diffraction data using Mo or Cu radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data to optimize the fit, yielding the final, precise 3D structure.

-

The refined crystal structure will unambiguously show the spatial arrangement of the groups attached to the C=N double bond. For the (Z)-isomer, the -OH group of the oxime and the higher-priority group on the adjacent carbon (the C=O of the ketone) will be on the same side of the C=N double bond. Furthermore, the analysis will reveal details about intermolecular interactions, such as hydrogen bonding networks, which often involve the oxime and amide groups forming dimers or chain-like structures (catemers) in the crystal lattice.[9][11]

Part 3: Integrated Analytical Workflow

The elucidation of a chemical structure is not a linear process but an integrated workflow where each piece of data corroborates the others. A discrepancy in any one technique necessitates a re-evaluation of the entire dataset.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a multi-faceted process that relies on the logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while infrared spectroscopy provides a quick confirmation of essential functional groups. The core of the constitutional assignment lies in a comprehensive suite of NMR experiments, particularly 2D HMBC, which pieces together the atomic framework. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing unequivocal proof of the (Z)-configuration and offering insights into solid-state packing and intermolecular forces. Following this rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for any future research or development efforts.

References

-

Goud, N. R., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(8), 3504-3512. Retrieved from [Link]

-

SciSpace. (n.d.). Structural Chemistry of Oximes. Retrieved from [Link]

-

Alhifthi, F. A., et al. (2017). Structure-reactivity correlations of the abnormal Beckmann reaction of dihydrolevoglucosenone oxime. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenylbutanamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

-

Meng, T., et al. (2020). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. Chemical Science, 11(31), 8227-8233. Retrieved from [Link]

-

van der Vlag, R. A., et al. (2018). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. PLoS One, 13(1), e0191395. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

Kwiecień, H., et al. (2012). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. CORE. Retrieved from [Link]

-

Brud, E., et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 25(24), 5993. Retrieved from [Link]

-

Maccallini, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 26(16), 4991. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a versatile α-oxo-oxime derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a hydroxyimino group adjacent to a ketone and an N-phenylamide moiety, bestows upon it a rich chemical reactivity and a promising profile for biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in medicinal chemistry and materials science. This document is intended to serve as a critical resource for researchers engaged in the study and utilization of this multifaceted compound.

Molecular Structure and Physicochemical Properties

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (IUPAC name: (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide) is a solid organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol [1]. The molecule's structure is characterized by a butanamide backbone with a phenyl group attached to the nitrogen atom, a ketone at the C3 position, and a hydroxyimino group at the C2 position in the (Z) configuration.

The presence of two hydrogen bond donors (the amide N-H and the oxime O-H) and four hydrogen bond acceptors (the amide and ketone carbonyl oxygens, and the oxime nitrogen and oxygen) allows for the formation of significant intermolecular hydrogen bonding networks[1]. This contributes to its solid state at room temperature and influences its solubility profile. The compound is moderately soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1].

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| CAS Number | 127745-40-8 | |

| Melting Point | 102-104 °C | [1] |

| Calculated Density | 1.24 g/cm³ | [1] |

| XLogP3 | 2 | [1] |

| Topological Polar Surface Area | 78.8 Ų | [1] |

| Physical Form | Solid | |

| Purity | 95% |

Synthesis and Purification

The most common and efficient method for the synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is the nitrosation of 3-oxo-N-phenylbutanamide. This reaction involves the introduction of a nitroso group at the C2 position, which then tautomerizes to the more stable hydroxyimino form.

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the readily available 3-oxo-N-phenylbutanamide.

Caption: Synthetic workflow for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide.

Detailed Experimental Protocol

Materials:

-

3-oxo-N-phenylbutanamide

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice

-

Ethyl acetate (EtOAc)

-

Cyclohexane

-

Silica gel for column chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-oxo-N-phenylbutanamide in glacial acetic acid.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The addition of sodium nitrite in an acidic medium generates nitrous acid in situ, which is the active nitrosating agent.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.

-

Dry the crude product under vacuum.

-

For purification, perform column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 1:2 v/v) as the eluent.

-

Collect the fractions containing the pure product (identified by TLC) and evaporate the solvent under reduced pressure to obtain (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a solid. A typical yield for this procedure is approximately 78%[1].

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, methyl, amide, and hydroxyimino protons. A key diagnostic signal is the deshielded proton of the hydroxyimino group (-NOH), which typically appears as a singlet at approximately 11.0 ppm[1]. The amide proton (-NH) will also be present as a singlet, while the phenyl protons will appear in the aromatic region (around 7-8 ppm), and the methyl protons will be a sharp singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and amide groups, the sp² carbons of the phenyl ring and the hydroxyimino group, and the sp³ carbon of the methyl group. The ketone carbonyl carbon is typically observed at a downfield chemical shift of around 200.1 ppm[1].

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands are expected for the O-H stretch of the hydroxyimino group, the N-H stretch of the amide, the C=O stretches of the ketone and amide, and the C=N stretch of the oxime.

Table 2: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyimino) | ~3400 (broad) |

| N-H (amide) | ~3300 |

| C=O (ketone) | ~1700 |

| C=O (amide I) | ~1670 |

| C=N (oxime) | ~1620 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 206, corresponding to the molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is dictated by its array of functional groups.

-

Acidity: The hydroxyimino proton is acidic and can be deprotonated with a suitable base.

-

Nucleophilicity: The nitrogen and oxygen atoms of the hydroxyimino group possess lone pairs of electrons and can act as nucleophiles.

-

Electrophilicity: The carbonyl carbons of the ketone and amide groups are electrophilic and susceptible to nucleophilic attack.

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry[1]. The hydroxyimino group can undergo various transformations, including reduction to an amino group or rearrangement reactions like the Beckmann rearrangement under acidic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Potential Applications and Biological Activity

Derivatives of α-oxo-oximes have demonstrated a wide range of biological activities, and (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a promising candidate for further investigation in drug discovery.

Antimicrobial Activity

Studies on related hydroxyimino compounds have shown significant antimicrobial activity against various bacterial strains[1]. The mechanism of action is thought to involve the chelation of essential metal ions or the inhibition of key enzymes in microbial metabolic pathways.

Anticancer Activity

This class of compounds has also exhibited promising anticancer properties. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines at low micromolar concentrations[1]. The cytotoxic effects are likely due to the inhibition of critical cellular processes in cancer cells.

Synthetic Intermediate

Beyond its biological potential, (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a key intermediate in organic synthesis. Its functional groups can be selectively manipulated to construct more complex molecules, including pharmaceuticals and functional materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(2Z)-2-(hydroxyiminfo)-3-oxo-N-phenylbutanamide is a compound of significant interest due to its versatile chemical nature and potential biological applications. This technical guide has provided a detailed overview of its physical and chemical properties, a robust protocol for its synthesis, and an exploration of its reactivity and potential uses. As research in this area continues, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of new therapeutic agents and advanced materials.

References

- (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuuTinAGuhhnsctKQSLyVpJ6SzMjGKDg_9KiLlsYaPaqeYnCpurqKNd1ZmT0VbWJs_xChBpj0-bGLiX-TNi3YyXBeD_8GuSclNLj57hjXn0_VW5btM7HQ6HiVwc0pFqb9kMCHQjQ==]

Sources

An In-depth Technical Guide to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide: Synthesis, Properties, and Therapeutic Potential

Foreword

In the landscape of medicinal chemistry and drug development, the exploration of novel scaffolds with significant biological activity is paramount. Among these, α-oxo-oxime derivatives have garnered considerable attention for their versatile chemical reactivity and promising therapeutic applications. This guide provides a comprehensive technical overview of a noteworthy member of this class: (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. We will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, its emerging potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further investigation and application of this promising molecule.

Compound Identification and Physicochemical Properties

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a nitrogen-containing organic compound classified as an α-oxo-oxime derivative.[1] Its structure is characterized by a butanamide backbone functionalized with a phenyl group on the amide nitrogen, a ketone at the C3 position, and a (Z)-configured hydroxyimino group at the C2 position. This specific arrangement of functional groups is critical to its chemical reactivity and biological activity.

The IUPAC name for this compound is (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide .[2][3] It is crucial to specify the stereochemistry of the C=N double bond, as the (E) and (Z) isomers can exhibit different properties and biological effects.

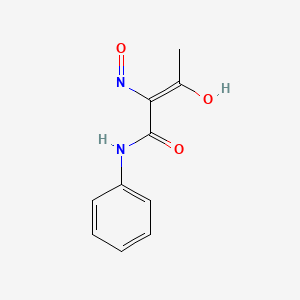

Structural Diagram:

Caption: Structure of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide.

| Property | Value | Source |

| IUPAC Name | (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| CAS Number | 127745-40-8 | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 102-104°C | [1] |

| Calculated XLogP3 | 2 | [1] |

| Hydrogen Bond Donors | 2 (amide N-H and oxime O-H) | [1] |

| Hydrogen Bond Acceptors | 4 (amide C=O, ketone C=O, oxime N, oxime O) | [1] |

| Solubility | Moderately soluble in polar solvents such as ethanol and DMSO | [1] |

Synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

The primary synthetic route to this class of compounds is through the nitrosation of the active methylene group in a β-keto amide precursor, 3-oxo-N-phenylbutanamide (acetoacetanilide).[1] This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, under acidic conditions. The choice of reaction conditions, particularly temperature, is critical to ensure the selective formation of the desired oxime and to minimize the formation of byproducts.

General Synthetic Workflow:

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the nitrosation of active methylene compounds. Researchers should optimize conditions as necessary.

-

Preparation of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-oxo-N-phenylbutanamide (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath.

-

Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in deionized water.

-

Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-oxo-N-phenylbutanamide, maintaining the internal temperature below 5°C. Concurrently, add a dilute solution of hydrochloric acid dropwise to maintain a slightly acidic pH.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product typically precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol. Dry the product under vacuum.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a solid.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Therapeutic Potential

The interest in (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide and related α-oxo-oximes is largely driven by their potential biological activities, particularly in the realm of oncology.[1] While comprehensive studies on this specific molecule are not widely published, the broader class of oxime-containing compounds has demonstrated significant therapeutic promise.

Anticancer Activity

Derivatives of this structural class have shown potent anticancer effects in various studies.[1] The primary mechanism of action is believed to be the induction of apoptosis in cancer cells. One report indicates that (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide exhibited strong anticancer properties, with IC₅₀ values suggesting effective inhibition of cancer cell growth across multiple cell lines at low micromolar concentrations.[1]

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Indirubin-3′-oxime derivatives | HeLa, HL-60, HT-29 | 0.11 - 0.36 | [4] |

| Indirubin-5-nitro-3′-oxime | A549, HT-1080, HL-60 | 5.4 - 9.2 | [4] |

| 2,6-diphenylpiperidine-4-one oxime | (Antioxidant activity) | 4.53 (µg/mL) | [5] |

| Naringenin oxime ether derivative | HeLa, Siha, MCF-7 | Potent growth inhibition | [6] |

Note: The data in this table is for structurally related compounds and should be used for comparative purposes only.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The oxime moiety is a key pharmacophoric feature, containing both hydrogen bond donors and acceptors, which allows for unique interactions with biological targets compared to their carbonyl precursors.[7][8] Many oxime derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8]

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanism of apoptosis induction via kinase inhibition.

By inhibiting key kinases such as Cyclin-Dependent Kinases (CDKs) or Glycogen Synthase Kinase 3β (GSK-3β), (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide could disrupt the cell cycle and pro-survival signaling pathways.[7] This disruption can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of a cascade of caspases (e.g., caspase-3, -8, -9).[9][10] These executioner caspases then orchestrate the dismantling of the cell, resulting in programmed cell death.

Structure-Activity Relationship (SAR) Insights

For the broader class of oxime derivatives, SAR studies have revealed several key insights relevant to drug development professionals:

-

The Oxime Group: The presence and configuration of the hydroxyimino group are often crucial for biological activity.[4]

-

Aromatic Substituents: Modifications to the N-phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly modulate the compound's potency and selectivity.

-

Lipophilicity: Adjusting the lipophilicity of the molecule can impact its cell permeability and overall pharmacokinetic properties.

Further SAR studies on the N-phenylbutanamide scaffold are warranted to optimize the anticancer activity and drug-like properties of this compound class.

Safety and Handling

As with any research chemical, (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide should be handled with appropriate care in a laboratory setting.

Hazard Identification:

Based on data for similar compounds, the following hazards may be associated with this substance:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide represents a promising chemical entity within the class of α-oxo-oximes. Its straightforward synthesis and the demonstrated anticancer potential of related structures make it an attractive candidate for further investigation in drug discovery programs.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: Systematic evaluation of the compound's cytotoxicity against a broad panel of cancer cell lines is needed to identify sensitive cancer types and to generate robust IC₅₀ data.

-

Mechanism of Action Elucidation: Detailed studies are required to identify the specific molecular targets (e.g., kinase profiling) and to fully characterize the apoptotic pathways induced by this compound.

-

Pharmacokinetic Studies: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to assess the drug-like properties of the compound.

-

Analogue Synthesis and SAR: A focused medicinal chemistry effort to synthesize and test analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic parameters.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a novel therapeutic agent. Its unique structural features and promising biological activity profile warrant a dedicated research effort to unlock its full clinical potential.

References

- (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. Benchchem. [URL: https://www.benchchem.com/product/b204938]

- (2Z)-2-(N-hydroxyimino)-3-oxo-N-phenylbutanamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/key/458251616]

- Anticancer Oximes. Encyclopedia MDPI. [URL: https://www.mdpi.com/2673-8392/4/1/25]

- Cytotoxicity induced in MCF-7, HeLa, A549, and K562 by compounds 2a-d. ResearchGate. [URL: https://www.researchgate.net/figure/Cytotoxicity-induced-in-MCF-7-HeLa-A549-and-K562-by-compounds-2a-d-A-Cytotoxicity_fig3_355883216]

- Anticancer Oximes. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/53349]

- Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20632380/]

- Synthesis and In Vitro Antitumor Activity of Naringenin Oxime and Oxime Ether Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/24/9/1736]

- Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. [URL: https://www.mdpi.com/2073-8994/12/4/575]

- Synthesis and In Vitro Antitumor Activity of Naringenin Oxime and Oxime Ether Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/24/9/1736]

- In vitro anticancer activity of selected oximes. ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-anticancer-activity-of-selected-oximes_tbl1_353457199]

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8224626/]

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34067242/]

- (PDF) Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/382098675_Oxime_Derivatives_A_Valid_Pharmacophore_in_Medicinal_Chemistry]

- Pharmacokinetics and pharmacodynamics of oximes in unanesthetized pigs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3454460/]

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587232/]

- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235282/]

- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/223]

- (2Z)-2-(N-hydroxyimino)-3-oxo-N-phenylbutanamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/key/458251616]

- Caspase activation. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/14723201/]

- Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 3-Methyl-2-phenylbutanamide. Benchchem. [URL: https://www.benchchem.com/appnote/130]

- In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT. [URL: https://www.bioivt.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [URL: https://core.ac.uk/display/228646965]

- Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36305872/]

- Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti- Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36558855/]

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [URL: https://www.rsc.

- ChemInform Abstract: Synthesis of 2-Hydroxyimino-1,2,3,4-tetrahydropyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/259163831_ChemInform_Abstract_Synthesis_of_2-Hydroxyimino-1234-tetrahydropyrimidines]

- Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32315177/]

- Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9048325/]

- Cellular Mechanisms Controlling Caspase Activation and Function. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2118017/]

- Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. ResearchGate. [URL: https://www.researchgate.

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956403/]

- Services for in vitro Metabolism research. Admescope. [URL: https://www.admescope.com/in-vitro-metabolism]

- Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6683967/]

-

The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1][11]oxazepin-9-yl)oxy)propanamide (GDC-0326). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26741947/]

- Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6741639/]

- Caspase activation during apoptotic cell death induced by expanded polyglutamine in N2a cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10468146/]

- In Vitro Metabolism of Leflunomide by Mouse and Human Liver Microsomes. Bentham Science. [URL: https://www.eurekaselect.com/article/3472]

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,n- (ALKANE-1,n-DIYL)BIS-(3-PHENYLHYDRAZONO (HYDROXYIMINO)-INDOLIN-2-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [URL: https://revues.imist.ma/index.php/mjhc/article/view/10190]

- In vitro metabolism of N-nitrodialkylamines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6854580/]

- Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Research-Article-Synthesis-and-Spectral-of-Owolabi-Afolabi/0f9e99335272a9b3400a454d6d67e61a681c2069]

- View of SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,n- (ALKANE-1,n-DIYL)BIS-(3-PHENYLHYDRAZONO (HYDROXYIMINO)-INDOLIN-2-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [URL: https://revues.imist.ma/index.php/mjhc/article/view/10190/5943]

- In vitro metabolism of certain nornuciferine derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/In-vitro-metabolism-of-certain-nornuciferine-Smith-Cook/53545b73d8f895c1a8069532d184594c1e40a049]

- Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-amino)alkanamido] alkanoate. ResearchGate. [URL: https://www.researchgate.

- Microwave Synthesis of (4-hydroxy Phenyl) 3-oxo butanoate. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Antitumor Activity of Naringenin Oxime and Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase activation during apoptotic cell death induced by expanded polyglutamine in N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

A Comprehensive Spectroscopic Analysis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Abstract

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS No: 2352-40-1), a multifunctional α-oximino-β-keto amide, serves as a pivotal intermediate in the synthesis of diverse nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[1] Its unique molecular architecture, featuring adjacent hydroxyimino and ketone functionalities coupled with an N-phenyl amide, presents a rich and distinct spectroscopic profile.[1] This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By integrating theoretical principles with data from analogous structures, this document serves as an essential reference for researchers in synthetic chemistry, drug discovery, and quality control, offering predictive insights and validated experimental protocols for its unambiguous characterization.

Molecular Structure and Spectroscopic Implications

The spectroscopic identity of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a direct consequence of its constituent functional groups and their electronic interplay. The molecule, with the chemical formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol , contains a conjugated system that includes the phenyl ring, the amide linkage, and the α-oximino-β-keto core.[1]

The designated (2Z) stereochemistry indicates that the hydroxyl group of the oxime and the higher-priority acyl group are on the same side of the C=N double bond. This configuration influences the intramolecular environment, particularly the potential for hydrogen bonding, which can be observed in various spectra.

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Predicted Key Fragments:

| m/z | Proposed Fragment | Comments |

| 206 | [C₁₀H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙). |

| 163 | [M - CH₃CO]⁺ | Loss of an acetyl radical from the ketone. |

| 119 | [C₆H₅NCO]⁺˙ | Phenyl isocyanate radical cation, formed via rearrangement. |

| 93 | [C₆H₅NH₂]⁺˙ | Aniline radical cation. This is a very common and often the base peak for N-phenyl amides. [2] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of NH₂ from the aniline fragment. |

| 43 | [CH₃CO]⁺ | Acetyl cation, from cleavage alpha to the ketone. |

Experimental Protocol: GC-MS Analysis

For volatile and thermally stable compounds, GC-MS with electron ionization (EI) is a standard method.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Set to 250°C.

-

Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Interface Temperature: Set to 280°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak for the target compound. Examine the mass spectrum of this peak and compare the molecular ion and fragmentation pattern to the predicted values.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. The combination of NMR, IR, UV-Vis, and MS analyses offers a multi-faceted and robust approach to confirm the structure, purity, and identity of this valuable synthetic intermediate. The provided protocols are designed to be self-validating, ensuring that researchers can confidently generate high-quality, reproducible data. By understanding these characteristic spectroscopic signatures, scientists can accelerate their research and development efforts in fields reliant on complex organic synthesis.

References

-

Nantz, M. H., et al. (2002). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. The Journal of Organic Chemistry. Available at: [Link]

-

Egsgaard, H., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Available at: [Link]

-

Zare, R. N., et al. (1995). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Chemical Reviews. Available at: [Link]

- Foltz, R. L. (1997). Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.

-

National Center for Biotechnology Information. (n.d.). N-Phenylbutanamide. PubChem Compound Database. Available at: [Link]

-

Klette, K. L., & Stout, P. R. (1997). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of Analytical Toxicology. Available at: [Link]

-

Hadzi, D. (1960). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Vestnik Slovenskega Kemijskega Drustva. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material for a chemical synthesis paper. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Infrared Spectroscopy of Organic Compounds. Available at: [Link]

-

Akkurt, M., et al. (2023). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Shohimi, N. S., et al. (2023). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Journal of Science and Technology. Available at: [Link]

-

Wren, S. N., et al. (2019). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. The Journal of Physical Chemistry A. Available at: [Link]

-

University of Regensburg. (n.d.). Carbonyl compounds - IR spectroscopy. Available at: [Link]

-

Singh, P., & Singh, J. (2023). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. Journal of Advances in Applied Science and Technology. Available at: [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a versatile α-oxo-oxime derivative with significant potential as a scaffold in medicinal chemistry and a building block in organic synthesis.[1] Its molecular structure, characterized by a hydroxyimino group adjacent to a ketone, imparts unique reactivity.[1] Understanding the three-dimensional arrangement of this molecule in the solid state through its crystal structure is paramount for elucidating structure-activity relationships, guiding the design of novel therapeutics, and controlling solid-state properties crucial for drug development. This guide provides an in-depth technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, offering insights into its anticipated molecular geometry and intermolecular interactions. While a specific public crystal structure deposition for this exact compound is not available, this guide leverages data from closely related structures and fundamental crystallographic principles to present a comprehensive and predictive analysis.

Introduction: The Significance of the α-Oxo-Oxime Moiety